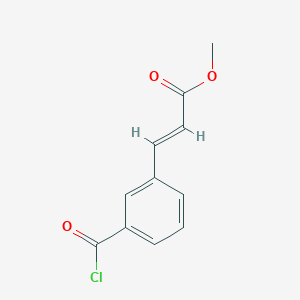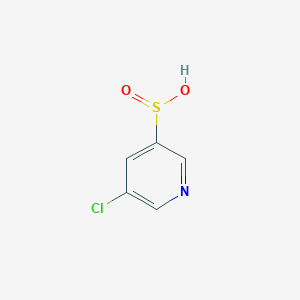
5-Chloropyridine-3-sulfinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloropyridine-3-sulfinic acid: is an organic compound with the molecular formula C5H4ClNO2S It is a derivative of pyridine, where the 5-position is substituted with a chlorine atom and the 3-position with a sulfinic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyridine-3-sulfinic acid typically involves the chlorination of pyridine derivatives followed by sulfonation. One common method includes the diazotization of 3-aminopyridines, followed by substitution of the diazo group with a sulfonyl group to form pyridine-3-sulfonyl chlorides, which are then hydrolyzed to yield the sulfinic acid .
Industrial Production Methods: Industrial production methods for pyridine-3-sulfonic acids often involve the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by replacement of the chlorine atom with a sulfo group . This process can be scaled up for large-scale production, making it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloropyridine-3-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding sulfides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions often occur in the presence of bases like sodium hydroxide or catalysts like palladium.
Major Products:
Oxidation: 5-Chloropyridine-3-sulfonic acid.
Reduction: 5-Chloropyridine-3-sulfide.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Chloropyridine-3-sulfinic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study enzyme inhibition and as a building block for the synthesis of bioactive molecules .
Mecanismo De Acción
The mechanism of action of 5-Chloropyridine-3-sulfinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinic acid group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the chlorine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparación Con Compuestos Similares
5-Chloropyridine-3-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfinic acid group.
3-Chloropyridine: Lacks the sulfinic acid group, making it less reactive in certain chemical reactions.
5-Bromopyridine-3-sulfinic acid: Similar reactivity but with a bromine atom instead of chlorine.
Uniqueness: 5-Chloropyridine-3-sulfinic acid is unique due to the presence of both a chlorine atom and a sulfinic acid group, which confer distinct chemical reactivity and potential for diverse applications in various fields .
Propiedades
Fórmula molecular |
C5H4ClNO2S |
|---|---|
Peso molecular |
177.61 g/mol |
Nombre IUPAC |
5-chloropyridine-3-sulfinic acid |
InChI |
InChI=1S/C5H4ClNO2S/c6-4-1-5(10(8)9)3-7-2-4/h1-3H,(H,8,9) |
Clave InChI |
IPEBYTVYEONXIR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1Cl)S(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


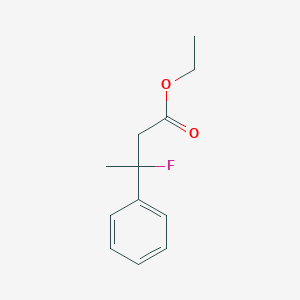
![4,7-Dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-d]pyridazine-3-carboxylic acid](/img/structure/B12972596.png)
![tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12972615.png)
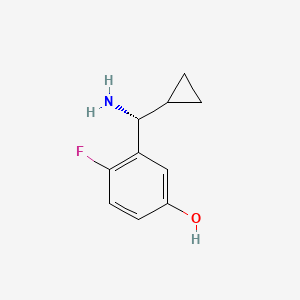
![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B12972626.png)
![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12972631.png)
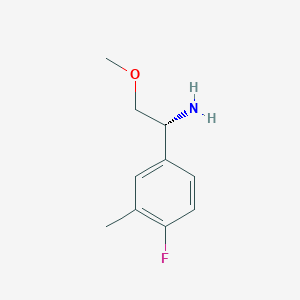
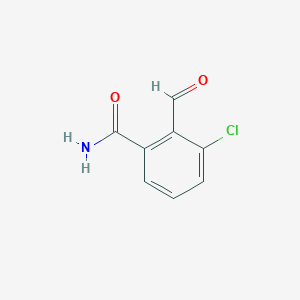
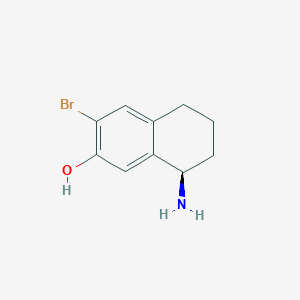

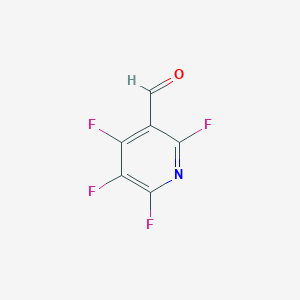
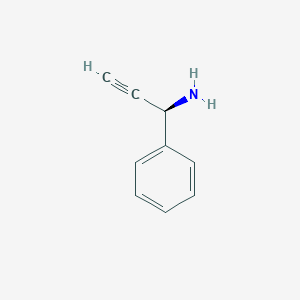
![2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B12972657.png)
